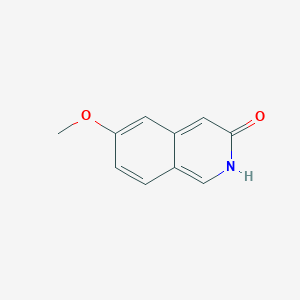

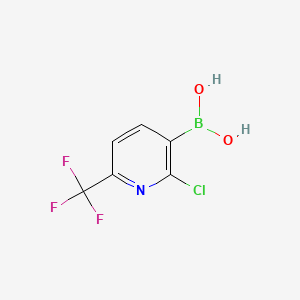

![molecular formula C6H5ClN4 B1592112 4-氯-7H-吡咯并[2,3-D]嘧啶-5-胺 CAS No. 1092352-49-2](/img/structure/B1592112.png)

4-氯-7H-吡咯并[2,3-D]嘧啶-5-胺

描述

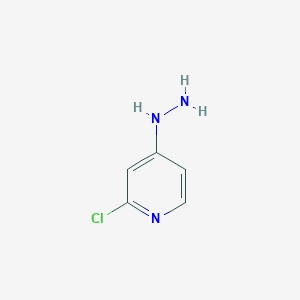

4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine is a key intermediate when preparing active pharmaceutical ingredients . It is known in the literature as being an intermediate to manufacture including but not limited to ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363, and pevonedistat .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .

Chemical Reactions Analysis

The synthesis of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine involves several chemical reactions. For instance, one method involves dissolving 2-cyano-3-(1, 3-dioxolane) ethyl propionate with ethanol, adding alkali and formamidine acetate at room temperature, and heating the system to reflux .

科学研究应用

Synthesis of Janus Kinase (JAK) Inhibitors

This compound serves as a crucial building block in the synthesis of JAK inhibitors, which are pivotal in treating diseases related to immune system dysregulation. JAK inhibitors like ruxolitinib and tofacitinib have been approved by the FDA for the treatment of conditions such as rheumatoid arthritis and myelofibrosis .

Anticancer Agents

Derivatives of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine have been identified as potent inhibitors of 3-Phosphoinositide-Dependent Kinase 1 (PDK1), a key target in cancer therapy. These derivatives show promise in inhibiting cancer cell proliferation .

Antiviral Research

The compound’s derivatives exhibit potential as antiviral agents. Their ability to interfere with viral replication makes them valuable in the development of new treatments for viral infections .

Anti-Inflammatory Applications

Due to its role in the synthesis of JAK inhibitors, this compound also contributes to the development of anti-inflammatory drugs. These drugs can help manage chronic inflammatory diseases beyond the scope of traditional treatments .

Antibacterial and Antifungal Research

Compounds with the pyrrolo[2,3-D]pyrimidine moiety, including 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine, have broad applications in developing antibacterial and antifungal agents, addressing a range of infectious diseases .

Modulation of Adenosine Receptors

Research indicates that derivatives of this compound can modulate adenosine A1 and A3 receptors, which play a role in various physiological processes, including cardiac function and sleep regulation .

Protein-Kinase B Inhibition

As a precursor in the synthesis of protein-kinase B inhibitors, this compound contributes to research in signaling pathways that are crucial for cell survival and metabolism, offering pathways for new therapeutic approaches .

Anti-Mycobacterial Activity

The compound has shown potential in anti-mycobacterial activity, which is significant for tackling diseases like tuberculosis. This application is particularly relevant given the rise of antibiotic-resistant strains .

作用机制

Target of Action

The primary target of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine is the Janus kinase (JAK) family of enzymes . JAK enzymes play a crucial role in the signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine: acts as a JAK inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signal pathway . This interference results in a disruption of the chemical signal transfer from the outside into the cell nucleus, leading to changes in the activation of genes through a transcription process .

Biochemical Pathways

The JAK-STAT signaling pathway is the primary biochemical pathway affected by 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine . Disruption of this pathway can lead to a variety of diseases affecting the immune system . The downstream effects of this disruption include changes in cell division and death, and potentially a reduction in tumor formation processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine It’s noted that potent compounds from this series have a clogp value less than 4 and molecular weight less than 400 . These properties suggest that 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine could maintain drug-likeness during lead optimization, which could impact its bioavailability .

Result of Action

The molecular and cellular effects of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine ’s action primarily involve the disruption of the JAK-STAT signaling pathway . This disruption can lead to changes in cell division and death, potentially reducing tumor formation processes .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine It’s worth noting that the introduction of different halogen atoms on the phenyl ring can cause different effects on the antitubercular activity against the gfp reporter strain of mtb . This suggests that the compound’s action could potentially be influenced by environmental factors related to its chemical structure .

未来方向

属性

IUPAC Name |

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-5-4-3(8)1-9-6(4)11-2-10-5/h1-2H,8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUCHHKKEDFVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)N=CN=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621168 | |

| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1092352-49-2 | |

| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione](/img/structure/B1592031.png)